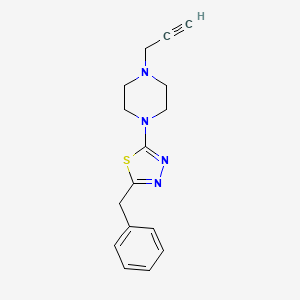

2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole

Description

2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with a benzyl group and at position 5 with a 4-prop-2-ynylpiperazine moiety. The thiadiazole ring contains sulfur and nitrogen atoms, contributing to its electronic and steric properties.

Propriétés

IUPAC Name |

2-benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S/c1-2-8-19-9-11-20(12-10-19)16-18-17-15(21-16)13-14-6-4-3-5-7-14/h1,3-7H,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPOOXMJEXXNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C2=NN=C(S2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates with suitable electrophiles.

Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

Attachment of the Piperazine Moiety: The piperazine ring can be attached via nucleophilic substitution reactions with appropriate piperazine derivatives.

Alkynylation: The prop-2-ynyl group can be introduced through alkynylation reactions using propargyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions may target the nitrogen atoms in the thiadiazole ring or the piperazine moiety.

Substitution: The benzyl and prop-2-ynyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound belongs to the class of 1,3,4-thiadiazoles , characterized by a five-membered ring containing nitrogen and sulfur. The synthesis typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization to form the thiadiazole ring. The presence of the benzyl group and piperazine moiety enhances its pharmacological properties.

Antimicrobial Properties

Research indicates that 2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole exhibits significant antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve interference with microbial cell functions .

Anticancer Potential

The compound has shown promising anticancer activity in vitro against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. Studies demonstrate that modifications on the thiadiazole ring can significantly influence its potency against these cancer cells. For instance, certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like sorafenib .

Analgesic and Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, derivatives of 1,3,4-thiadiazole have been reported to possess analgesic and anti-inflammatory effects. In vivo studies using animal models demonstrated significant pain relief and reduced inflammation compared to control groups .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications in the structure enhanced antibacterial activity significantly compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a comparative study against multiple cancer cell lines, specific derivatives of this compound were found to induce apoptosis in HeLa cells more effectively than sorafenib. Flow cytometry analysis revealed that these compounds significantly blocked the cell cycle at the sub-G1 phase .

Data Summary Table

Mécanisme D'action

The mechanism of action of 2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and synthetic differences between 2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole and analogous compounds:

Key Observations:

- Heterocycle Core: The target compound’s thiadiazole core (S and N atoms) differs from oxadiazole (O and N) in compound 4b.

- Substituent Effects : The propargyl group in the target compound offers reactivity for modular derivatization, unlike the 3-methoxyphenyl group in 4b, which may enhance π-π stacking in hydrophobic pockets. The benzyl group (target) vs. benzo[b]thiophene (4b) also modifies steric bulk and electron density .

- Synthetic Routes : Compound IV (from ) uses esterification and saponification, while the target compound likely requires piperazine alkylation. The oxadiazole (4b) synthesis involves cyclization, suggesting divergent strategies for heterocycle formation .

Pharmacological and Molecular Docking Insights

- Compound 4b : Molecular docking studies indicate strong binding to acetylcholinesterase (AChE) due to the oxadiazole core’s hydrogen-bonding capacity and the methoxyphenyl group’s hydrophobic interactions .

- Target Compound : While direct docking data are unavailable, the propargyl-piperazine moiety may facilitate interactions with cysteine residues (via Michael addition) or copper-catalyzed conjugation to biomolecules. The benzyl group could mimic tyrosine or phenylalanine in receptor binding.

- Compound IV : As a precursor to Imidafenacin (a muscarinic antagonist), its thiadiazole structure demonstrates the importance of aryl substituents in receptor selectivity .

Physicochemical Properties

Implications : The target compound’s moderate logP balances membrane permeability and solubility, whereas 4b’s higher lipophilicity may limit aqueous solubility. Compound IV’s lower molecular weight and logP align with its role as an intermediate in a marketed drug .

Activité Biologique

2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole is a compound belonging to the class of 1,3,4-thiadiazoles , which are known for their diverse biological activities. This compound has attracted attention for its potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry. The presence of a benzyl group and a piperazine moiety in its structure is believed to enhance its pharmacological effects.

Chemical Structure and Synthesis

The molecular structure of this compound can be characterized using spectroscopic methods such as NMR and IR spectroscopy. The synthesis typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization to form the thiadiazole ring.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activity, including significant antimicrobial effects . For instance, compounds similar to this compound have shown efficacy against various bacterial and fungal strains. A study highlighted that modifications on the thiadiazole ring can significantly influence antimicrobial potency .

Anticancer Activity

The anticancer potential of this compound has been explored through various biological assays. For example, derivatives of thiadiazoles have been tested against different cancer cell lines, revealing promising results. In one study, the cytotoxicity of synthesized derivatives was assessed using the MTT protocol against prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific biological targets such as enzymes or receptors. For example, lipoxygenase (LOX) inhibition has been identified as a potential pathway for anticancer activity in related compounds .

Case Studies

Several studies have investigated the biological activity of related thiadiazole compounds:

- Antifungal Activity : A study on 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene derivatives demonstrated strong antifungal properties against resistant strains of Candida, with low cytotoxicity towards human cells .

- Antibacterial Effects : Computational studies have shown that structural modifications in thiadiazole derivatives can enhance their binding affinity to bacterial targets, suggesting potential for developing new antibacterial agents .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole, and how are intermediates validated?

- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or via nucleophilic substitution. For example, refluxing 2-amino-1,3,4-thiadiazole derivatives with propargyl bromide in glacial acetic acid under controlled temperature (80–100°C) yields the propargyl-piperazine moiety. Intermediate purity is validated using TLC monitoring and recrystallization in ethanol .

- Validation : IR spectroscopy confirms functional groups (e.g., C≡N stretching at ~2200 cm⁻¹ for the propargyl group), while H/C NMR and elemental analysis verify structural integrity .

Q. How do researchers characterize the purity and stability of this compound under varying storage conditions?

- Analytical Techniques :

- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 70:30 v/v) assesses purity (>95%) .

- Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Degradation products are identified via LC-MS .

Q. What in vitro assays are suitable for preliminary biological screening?

- Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Controls : Positive controls (e.g., doxorubicin for anticancer assays) and solvent-only negative controls ensure reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Strategy :

- Substituent Variation : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Piperazine Modification : Introduce bulkier alkyl groups (e.g., tert-butyl) or fluorinated aryl groups to enhance target binding .

- Data Analysis : Correlate IC values (from dose-response curves) with Hammett σ constants or LogP values to quantify SAR trends .

Q. What computational methods resolve contradictions in docking vs. experimental binding data?

- Approach :

- Molecular Dynamics (MD) Simulations : Run 100 ns simulations to assess protein-ligand complex stability (RMSD < 2 Å). Compare predicted binding free energies (MM-PBSA) with experimental IC values .

- Docking Validation : Use multiple software (AutoDock, Glide) to cross-validate poses. Consensus scoring reduces false positives .

Q. How can metabolic stability and toxicity be evaluated in preclinical models?

- In Vitro Models :

- CYP450 Inhibition : Human liver microsomes + LC-MS/MS to quantify metabolite formation (e.g., 7-hydroxycoumarin) .

- hERG Assay : Patch-clamp electrophysiology to assess cardiac toxicity risks (IC > 10 μM preferred) .

- In Vivo : Acute toxicity testing in rodents (OECD 423 guidelines) with histopathological analysis .

Q. What strategies mitigate poor aqueous solubility during formulation?

- Methods :

- Co-Solvents : Use PEG-400 or cyclodextrin-based complexes (e.g., 20% w/v HP-β-CD) to enhance solubility .

- Nanoformulation : Prepare PLGA nanoparticles (150–200 nm size via solvent evaporation) for sustained release .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

- Root Causes :

- PK/PD Mismatch : Poor bioavailability (e.g., low C in plasma LC-MS profiles) due to first-pass metabolism .

- Off-Target Effects : Proteome-wide affinity profiling (DARTS assay) identifies unintended targets .

- Solutions : Prodrug derivatization (e.g., acetylated propargyl group) or lipid-based formulations to improve absorption .

Methodological Tables

Table 1 : Synthetic Optimization of Key Intermediate

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Acetic Acid | DMF | Acetic Acid |

| Catalyst | None | Pd/C (5 mol%) | None |

| Yield | 62% | 45% | 78% |

Table 2 : Biological Activity vs. Substituent Effects

| Substituent (R) | IC (μM) | LogP | Notes |

|---|---|---|---|

| -H | 25.3 ± 1.2 | 2.1 | Baseline |

| -NO | 12.7 ± 0.8 | 1.8 | Enhanced activity |

| -OCH | 38.9 ± 2.1 | 2.5 | Reduced solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.